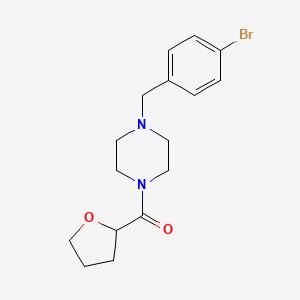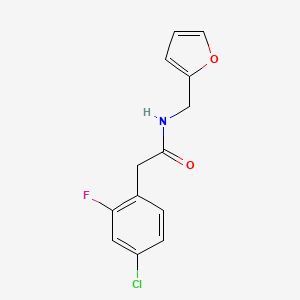![molecular formula C16H21F3N2O2 B5344724 N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5344724.png)
N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFP is a white crystalline solid that has a molecular formula of C17H21F3N2O2 and a molecular weight of 350.36 g/mol. In
Mechanism of Action
N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide acts as a competitive antagonist of the glycine receptor, binding to the receptor and preventing the binding of glycine. The glycine receptor is a pentameric protein that consists of α and β subunits. This compound binds to the α subunit of the receptor and blocks the ion channel, thereby inhibiting the flow of chloride ions into the cell. This results in the inhibition of inhibitory neurotransmission, leading to increased excitability of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound blocks glycine receptor-mediated synaptic transmission in a dose-dependent manner. In vivo studies have shown that this compound can induce seizures in rodents, suggesting that it has proconvulsant effects. However, this compound has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury, suggesting that it may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide has several advantages for lab experiments, including its high potency and selectivity for the glycine receptor, its reproducible synthesis method, and its ability to block glycine receptor-mediated synaptic transmission in a dose-dependent manner. However, this compound also has some limitations, including its potential proconvulsant effects and the need for careful dosing and monitoring in animal studies.
Future Directions
There are several future directions for the study of N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide. One potential application is in the development of novel therapeutics for neurological disorders, such as epilepsy and stroke. This compound may also have potential applications in the study of the role of glycine receptors in various physiological and pathological conditions. Further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of this compound and to determine the optimal dosing and administration strategies for potential therapeutic applications. Additionally, the development of new glycine receptor antagonists with improved selectivity and reduced proconvulsant effects is an area of active research.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective antagonist of the glycine receptor and has been used to study the role of glycine receptors in various physiological and pathological conditions. This compound has several advantages for lab experiments, including its high potency and selectivity, reproducible synthesis method, and ability to block glycine receptor-mediated synaptic transmission in a dose-dependent manner. However, this compound also has some limitations, including its potential proconvulsant effects and the need for careful dosing and monitoring in animal studies. There are several future directions for the study of this compound, including the development of novel therapeutics for neurological disorders and the development of new glycine receptor antagonists with improved selectivity and reduced proconvulsant effects.
Synthesis Methods
The synthesis of N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide involves the reaction of 4-methylbenzylamine with 2-(trifluoromethyl)morpholine-4-carboxylic acid followed by the addition of thionyl chloride and triethylamine. The resulting product is then purified by recrystallization to obtain this compound in high purity. This synthesis method has been reported in several scientific publications and has been found to be highly efficient and reproducible.
Scientific Research Applications
N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is a potent and selective antagonist of the glycine receptor, which is a ligand-gated ion channel that plays a critical role in the regulation of inhibitory neurotransmission in the central nervous system. This compound has been shown to be highly effective in blocking glycine receptor-mediated synaptic transmission and has been used to study the role of glycine receptors in various physiological and pathological conditions.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-12-2-4-13(5-3-12)10-20-15(22)6-7-21-8-9-23-14(11-21)16(17,18)19/h2-5,14H,6-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCFVUZXIXZOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCN2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5344645.png)

![5-fluoro-N-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5344666.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5344674.png)
![N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5344675.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5344682.png)

![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B5344703.png)
![7-(3-chlorophenyl)-4-[3-(ethylthio)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5344708.png)
![11-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5344715.png)
![N-[(1-ethylpiperidin-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5344719.png)
![N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[1-(2-thienyl)ethyl]acetamide](/img/structure/B5344727.png)
![7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5344741.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-thienylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5344742.png)